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Compound of Interest

Compound Name: Brazzein

Cat. No.: B1577979 Get Quote

Technical Support Center: Brazzein Expression
in Lactococcus lactis
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing

the expression of the sweet protein brazzein in Lactococcus lactis.

Troubleshooting Guides
This section addresses common issues encountered during the expression of brazzein in L.

lactis, with a focus on problems related to codon usage optimization.

Issue 1: Low or No Brazzein Expression After Cloning
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Possible Cause Suggested Solution

Incorrect Plasmid/Strain Combination

The choice of expression vector and L. lactis

strain is critical. The combination of L. lactis

NZ9000 with the plasmid pNZ8148 has been

shown to increase brazzein expression by over

800-fold compared to other combinations.[1]

Suboptimal Nisin Induction

The concentration of the inducer, nisin, and the

optical density (OD) of the culture at the time of

induction are key parameters. Optimal

conditions have been reported as induction with

40 ng/mL of nisin at an OD600 of 3.0.[2]

Inefficient Translation Initiation

Ensure that the brazzein gene is cloned in the

correct reading frame, immediately following the

ATG start codon in the expression vector (e.g.,

pNZ8148).

Plasmid Instability

Propagate plasmids like pNZ8148 in a suitable

E. coli strain (e.g., MC1061) before

transformation into L. lactis. Confirm plasmid

integrity via restriction digest or sequencing after

extraction.

Poor Culture Conditions

Use of M-17 medium with 2.5% glucose and

maintaining anaerobic conditions at a pH of 5.9

have been shown to significantly improve

brazzein yield.[2]

Issue 2: Decreased Brazzein Expression After Codon Optimization

A surprising finding in the literature is that codon optimization of the brazzein gene for L. lactis

can lead to a decrease in protein expression.[3][4] This is a critical troubleshooting

consideration.
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Possible Cause Suggested Solution

Disruption of mRNA Secondary Structure

Altering the codon sequence can inadvertently

introduce or remove mRNA secondary

structures that are important for translation

efficiency. Consider analyzing the predicted

mRNA folding of both the native and optimized

sequences.

Imbalance in tRNA Pools

While codon optimization aims to match the

host's tRNA availability, it is possible that this

leads to a depletion of certain tRNAs, stalling

translation.

"Codon Ramp" Disruption

The 5' end of a coding sequence often contains

rarer codons, which can slow down initial

translation and prevent ribosome "traffic jams."

Over-optimization might remove this beneficial

"ramp."

Focus on Other Optimization Strategies

Given the negative results with codon

optimization for brazzein, focus on optimizing

fermentation conditions (pH, induction time,

nisin concentration) and the expression system

(plasmid/strain combination), which have been

proven to dramatically increase yields.[1][2]

Frequently Asked Questions (FAQs)
Q1: What is codon usage bias and why is it typically optimized?

A1: Codon usage bias refers to the phenomenon where some codons are used more

frequently than others to encode the same amino acid. Organisms often have a preferred set of

codons for highly expressed genes that corresponds to the abundance of their tRNA

molecules. Codon optimization involves modifying the DNA sequence of a foreign gene to

match the codon preferences of the expression host, with the goal of increasing translation

efficiency and protein yield.
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Q2: Why did codon optimization fail to increase, and instead decrease, brazzein expression in

Lactococcus lactis?

A2: The precise reasons for the decreased brazzein expression after codon optimization in L.

lactis are not fully elucidated but are a key finding in the field.[3][4] Potential explanations

include the disruption of beneficial mRNA secondary structures, the creation of a suboptimal

"codon ramp" at the beginning of the gene, or an unforeseen imbalance in the cellular tRNA

pools. This highlights that codon optimization is not always a guaranteed strategy for improving

heterologous protein expression and its effects can be protein-specific.

Q3: What is the nisin-controlled expression (NICE) system and how does it work in L. lactis?

A3: The NICE system is a tightly regulated gene expression system in L. lactis. It relies on the

food-grade inducer nisin. The system consists of the nisR and nisK genes, which encode a

two-component regulatory system. In the presence of nisin, the NisK sensor protein

autophosphorylates and then transfers the phosphate group to the NisR response regulator.

Phosphorylated NisR then activates transcription from the nisA promoter, under which the gene

of interest (e.g., brazzein) is cloned.

Q4: What are the key parameters to optimize for the NICE system for brazzein expression?

A4: Based on published research, the following parameters are critical for maximizing brazzein
expression using the NICE system:

Strain and Plasmid: Using L. lactis NZ9000 with the pNZ8148 vector is highly recommended.

[1]

Inducer Concentration: An optimal nisin concentration of 40 ng/mL has been reported.[2]

Induction Time: Inducing the culture at a mid-to-late exponential growth phase (OD600 of

3.0) is effective.[2]

Culture Medium and pH: M-17 medium supplemented with 2.5% glucose, with the pH

maintained at 5.9, provides a good environment for expression.[2]

Quantitative Data Summary
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The following table summarizes the impact of different optimization strategies on the yield of

soluble brazzein in Lactococcus lactis.

Expression Strategy
Yield of Soluble

Brazzein (mg/L)
Fold Increase Reference

Initial Expression

(Non-optimized

conditions)

Detectable only by

Western Blot
- [4]

Codon Optimization

for L. lactis

Decreased expression

(not quantifiable)
< 0 [3][4]

Optimization of

Fermentation

Conditions

Not specified, but a

17-fold increase from

baseline was

reported.

~17 [2]

Optimized

Plasmid/Strain

Combination (L. lactis

NZ9000 / pNZ8148)

1.65 > 800 [1]

Experimental Protocols
1. Gene Synthesis and Cloning into pNZ8148

This protocol describes the general steps for synthesizing the brazzein gene and cloning it into

the NICE expression vector pNZ8148.

Gene Design: Design the brazzein gene sequence. It is recommended to use the native

codon usage initially. Add an NcoI restriction site at the 5' end and another suitable restriction

site (e.g., XbaI) at the 3' end. Ensure the gene is in-frame with the ATG start codon within the

NcoI site of pNZ8148.

Gene Synthesis: Outsource the chemical synthesis of the designed gene. The synthesized

gene is typically delivered within a cloning vector.
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Restriction Digest: Digest both the vector containing the synthesized brazzein gene and the

pNZ8148 expression vector with NcoI and XbaI (or the other chosen 3' enzyme).

Ligation: Ligate the digested brazzein gene insert into the digested pNZ8148 vector using T4

DNA ligase.

Transformation into E. coli: Transform the ligation mixture into a suitable E. coli strain (e.g.,

MC1061) for plasmid propagation. Select for transformants on LB agar plates containing

chloramphenicol (10 µg/mL).

Plasmid Verification: Isolate the pNZ8148-brazzein plasmid from E. coli and verify the

correct insertion by restriction digest and Sanger sequencing.

2. Transformation of Lactococcus lactis NZ9000

This protocol outlines the electroporation of the pNZ8148-brazzein plasmid into L. lactis

NZ9000.

Preparation of Electrocompetent Cells:

Inoculate L. lactis NZ9000 in M-17 broth supplemented with 0.5% glucose and 2% glycine.

Grow overnight at 30°C to an OD600 of approximately 0.7.

Harvest the cells by centrifugation and wash them twice with an ice-cold wash buffer (e.g.,

0.5 M sucrose, 10% glycerol).

Resuspend the cell pellet in a small volume of the same wash buffer to create a dense cell

suspension.

Electroporation:

Mix 100-200 ng of the purified pNZ8148-brazzein plasmid with 40 µL of the

electrocompetent L. lactis cells.

Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.

Deliver an electrical pulse (e.g., 2.0 kV, 25 µF, 200 Ω).
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Immediately add 1 mL of M-17 broth with 0.5% glucose and incubate at 30°C for 1-2 hours

for recovery.

Plating and Selection:

Plate the transformed cells on M-17 agar plates containing 0.5% glucose and

chloramphenicol (5-10 µg/mL).

Incubate the plates anaerobically at 30°C for 48 hours.

3. Brazzein Expression and Quantification (ELISA)

This protocol details the induction of brazzein expression and its subsequent quantification.

Induction of Expression:

Inoculate a single colony of L. lactis NZ9000 containing pNZ8148-brazzein into M-17

broth with 2.5% glucose and chloramphenicol.

Grow the culture at 30°C under anaerobic conditions, maintaining a pH of 5.9.

When the culture reaches an OD600 of 3.0, add nisin to a final concentration of 40 ng/mL.

Continue incubation for 3-4 hours.

Sample Preparation:

Harvest the cells by centrifugation.

Resuspend the cell pellet in a lysis buffer (e.g., PBS with lysozyme) and incubate to break

down the cell wall.

Mechanically lyse the cells (e.g., sonication or bead beating) on ice.

Centrifuge to pellet cell debris and collect the supernatant containing the soluble protein

fraction.

Quantification by ELISA:
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Coat a 96-well His-tag binding plate (e.g., Ni-NTA plate) with the soluble protein extracts

overnight at 4°C.

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at

room temperature.

Add a primary antibody against brazzein and incubate for 1-2 hours.

Wash the plate, then add a horseradish peroxidase (HRP)-conjugated secondary antibody

and incubate for 1 hour.

Wash the plate and add a TMB substrate.

Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

Calculate the brazzein concentration based on a standard curve generated with purified

brazzein protein.

Visualizations
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Caption: Experimental workflow for brazzein expression in L. lactis.
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Caption: Troubleshooting logic for low brazzein expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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